molecular formula C23H30N2O4 B11509261 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11509261
M. Wt: 398.5 g/mol
InChI Key: BIHYZGMYJBJLFQ-UHFFFAOYSA-N
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Description

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an adamantane moiety, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the adamantane derivative, which is then reacted with an appropriate ethylamine derivative to introduce the amino group. The pyrrolidine-2,5-dione moiety is then introduced through a cyclization reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The pyrrolidine-2,5-dione ring can interact with active sites, potentially inhibiting enzymatic activity or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Adamantan-1-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}-2-propanol
  • N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
  • Adamantan-1-yl Acrylate

Uniqueness

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, including the adamantane moiety, pyrrolidine ring, and methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

3-[2-(1-adamantyloxy)ethylamino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H30N2O4/c1-28-20-5-3-2-4-19(20)25-21(26)11-18(22(25)27)24-6-7-29-23-12-15-8-16(13-23)10-17(9-15)14-23/h2-5,15-18,24H,6-14H2,1H3

InChI Key

BIHYZGMYJBJLFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)NCCOC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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